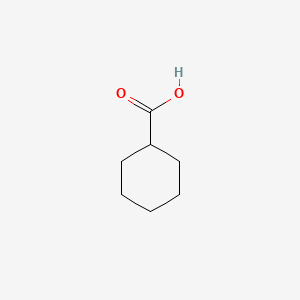

Cyclohexanecarboxylic acid

Description

This compound has been reported in Alicyclobacillus acidocaldarius and Streptomyces collinus with data available.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNMSOFKMUBTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059180 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid or liquid with a valerian odor; mp = 29 deg C; [Merck Index] White crystalline solid; mp = 29-31 deg C; [Sigma-Aldrich MSDS], Solid, White solid; rum, raisins, fruity, fatty sweet odour | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

232.00 to 233.00 °C. @ 760.00 mm Hg | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.6 mg/mL at 25 °C, Slightly soluble in water; miscible in fat, Miscible at room temperature (in ethanol) | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.029-1.037 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/894/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-89-5, 50825-29-1 | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050825291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarboxylic acid, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead naphthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9VKD9VL18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 - 32 °C | |

| Record name | Cyclohexanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031342 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cyclohexanecarboxylic acid physical properties and spectral data

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Cyclohexanecarboxylic Acid

Introduction

This compound (CCA), also known as hexahydrobenzoic acid, is a saturated monocarboxylic acid with the chemical formula C₇H₁₂O₂.[1][2] Structurally, it consists of a cyclohexane ring bonded to a carboxyl functional group.[3] This compound serves as a vital intermediate in various industrial and pharmaceutical syntheses.[1][4] It is a precursor in the production of caprolactam, the monomer for nylon-6, and is used in the manufacturing of paint and varnish driers.[1][5] Furthermore, its derivatives have shown potential as anticonvulsant agents, making a thorough understanding of its physicochemical properties and spectral characteristics essential for researchers in drug development and materials science.[6][7]

This guide provides a comprehensive overview of the physical properties and spectroscopic data of this compound, grounded in established experimental data and analytical techniques. It is designed to be a practical resource for scientists and researchers, offering not just data, but also the rationale behind the analytical interpretation.

Physical and Chemical Properties

At ambient temperatures, this compound is a white crystalline solid with a characteristic faint, cheese-like odor.[1][5][6] Its physical state is a direct consequence of its melting point, which is just above standard room temperature. The molecule's structure features a nonpolar, hydrophobic cyclohexane ring and a polar, hydrophilic carboxylic acid group, giving it a dual nature that dictates its solubility.[3] It is sparingly soluble in water but shows good solubility in many organic solvents.[3][5]

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [2][8] |

| Appearance | White crystalline solid | [1][2][3][8] |

| Melting Point | 29-32 °C (84-90 °F) | [2][8][9] |

| Boiling Point | 232-234 °C (450-453 °F) | [2][8][9] |

| Density | ~1.033 g/mL at 25 °C | [1][5] |

| Water Solubility | 0.201 g/100 mL at 15 °C | [1] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and ether | [3][5][6] |

| pKa | Weakly acidic | [5] |

| Refractive Index (n20/D) | ~1.461 | [9] |

| LogP | 1.96 | [2][10] |

Spectroscopic Analysis: A Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of chemical compounds. For this compound, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of structural information.

Infrared (IR) Spectroscopy

Principle & Causality: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, making it an excellent tool for identifying functional groups. For CCA, IR is used to confirm the presence of the critical carboxylic acid moiety.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). No special preparation like creating a KBr pellet is needed, making ATR a rapid and common technique.

-

Data Acquisition: The sample is pressed against the crystal to ensure good contact. The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

Interpretation of the IR Spectrum: The IR spectrum of this compound is dominated by features of the carboxyl group and the alkyl cyclohexane ring.

-

O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm⁻¹ . This breadth is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer, a highly characteristic feature.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexane ring.

-

C=O Stretch: A strong, sharp absorption peak appears at approximately 1700 cm⁻¹ . This is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C-O Stretch & O-H Bend: Absorptions in the fingerprint region, typically around 1300-1200 cm⁻¹ (C-O stretch) and 920 cm⁻¹ (out-of-plane O-H bend), further confirm the presence of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

-

Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. For ¹³C, a proton-decoupled experiment is standard to ensure each unique carbon appears as a single line.

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum shows distinct signals for the different types of protons.

-

-COOH Proton (1H): A very broad singlet is typically observed far downfield, often between 10-12 ppm . Its chemical shift is highly dependent on concentration and solvent. This signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the acidic proton will exchange with deuterium, causing the peak to disappear.

-

Alpha-Proton (-CH-COOH) (1H): The proton on the carbon adjacent to the carboxyl group appears as a multiplet around 2.2-2.4 ppm . It is deshielded by the electron-withdrawing effect of the carboxyl group.

-

Cyclohexane Protons (10H): The remaining ten protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region, typically between 1.2-2.0 ppm . The complexity arises from the conformational rigidity of the ring and the small differences in the chemical environments of the axial and equatorial protons.

Interpretation of the ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five chemically non-equivalent carbon atoms.[11]

-

Carbonyl Carbon (-COOH): The most downfield signal, appearing around 180-183 ppm , is characteristic of a carboxylic acid carbonyl carbon.[11]

-

Alpha-Carbon (-CH-COOH): The carbon directly attached to the carboxyl group appears at approximately 43 ppm .[11]

-

Cyclohexane Ring Carbons: The remaining four signals correspond to the other carbons of the ring. Due to symmetry, there are only three unique positions relative to the carboxyl group (C2/C6, C3/C5, and C4). These typically appear in the 25-30 ppm range.[11][12] The carbon at the 4-position is generally the most shielded (furthest upfield), while the carbons at the 2/6 positions are the most deshielded of the ring carbons.

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry bombards a molecule with high-energy electrons (in Electron Ionization, EI-MS), causing it to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight, while the pattern of fragment ions provides a molecular fingerprint that reveals structural components.

Experimental Protocol (EI-MS):

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, more stable ions and neutral radicals.

-

Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio, and then detected.

Interpretation of the Mass Spectrum:

-

Molecular Ion (M⁺•): The molecular ion peak for this compound should appear at m/z = 128 , corresponding to its molecular weight.[2][13] This peak may be of moderate to low intensity due to the molecule's propensity to fragment.

-

Key Fragment Ions: The fragmentation pattern is highly informative.[2][14]

-

[M - OH]⁺ (m/z = 111): Loss of a hydroxyl radical (-•OH) is a common fragmentation for carboxylic acids.

-

[M - COOH]⁺ (m/z = 83): Loss of the entire carboxyl group as a radical (-•COOH) results in a prominent peak corresponding to the cyclohexyl cation. This is often a very stable and abundant fragment.

-

Loss of H₂O (m/z = 110): A peak corresponding to the loss of a neutral water molecule from the molecular ion can also be observed.

-

Ring Fragmentation: Further fragmentation of the cyclohexyl ring leads to a series of smaller peaks in the lower m/z region (e.g., at m/z = 55, 41), which are characteristic of cyclic alkanes.

-

Safety and Handling

According to Safety Data Sheets (SDS), this compound is classified as an irritant.[1] It can cause skin irritation and serious eye damage or irritation.[15][16][17] May also cause respiratory irritation.[1][15] Therefore, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[15][16] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[6]

Conclusion

This compound is a well-characterized compound whose identity, purity, and structure can be unequivocally confirmed through a combination of standard analytical techniques. Its physical properties are dictated by the interplay between its alkyl ring and carboxyl group. Spectroscopic analysis provides a detailed structural fingerprint: IR spectroscopy confirms the essential carboxylic acid functional group, NMR spectroscopy elucidates the precise ¹H and ¹³C atomic environments, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. This guide provides the foundational data and interpretive logic necessary for researchers utilizing this versatile chemical in their work.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. tnjchem.com [tnjchem.com]

- 5. This compound | 98-89-5 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound [stenutz.eu]

- 11. spectrabase.com [spectrabase.com]

- 12. C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of cyclohexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. This compound [webbook.nist.gov]

- 14. This compound [webbook.nist.gov]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. fishersci.fr [fishersci.fr]

- 17. chemicalbook.com [chemicalbook.com]

Synthesis of Cyclohexanecarboxylic Acid via Benzoic Acid Hydrogenation: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of cyclohexanecarboxylic acid (CHCA) through the catalytic hydrogenation of benzoic acid (BA). CHCA is a pivotal intermediate in the pharmaceutical and fine chemical industries, notably as a precursor to caprolactam for the production of nylon-6.[1][2] This document, intended for researchers, scientists, and drug development professionals, elucidates the reaction mechanisms, compares various catalytic systems, and offers detailed experimental protocols. By integrating fundamental principles with practical insights, this guide aims to equip scientists with the knowledge to optimize this critical transformation with high selectivity and efficiency.

Introduction: Significance and Synthetic Overview

This compound (C7H12O2) is a saturated monocarboxylic acid that serves as a versatile building block in organic synthesis.[1] Its applications are extensive, ranging from the production of polymers and plasticizers to its use as an intermediate in the synthesis of pharmaceuticals like praziquantel and agrochemicals.[2][3] The primary industrial route to CHCA is the catalytic hydrogenation of benzoic acid, a process that, while conceptually straightforward, presents significant challenges in achieving high chemoselectivity.[4] The core transformation involves the saturation of the aromatic ring without reducing the carboxylic acid functionality.

The hydrogenation of benzoic acid is a versatile reaction as it involves two reactive sites: the aromatic ring and the carboxylic group.[5] The desired product, this compound, results from the selective hydrogenation of the benzene ring. However, depending on the catalyst and reaction conditions, side reactions can occur, leading to the formation of byproducts such as benzyl alcohol (from carboxylic group hydrogenation), toluene (from hydrodeoxygenation), and cyclohexyl methanol (from further hydrogenation of CHCA).[5][6] Therefore, the rational design of the catalyst and the careful selection of reaction parameters are paramount to achieving high yields of the desired product.

Reaction Mechanisms and Thermodynamic Considerations

The hydrogenation of benzoic acid to this compound is a thermodynamically favorable process, driven by the conversion of an aromatic system to a more stable saturated ring. However, overcoming the kinetic barrier associated with the high resonance energy of the benzene ring requires the use of a catalyst and typically elevated temperatures and pressures.[2]

The generally accepted mechanism for the hydrogenation of aromatic rings on noble metal catalysts involves the following key steps:

-

Adsorption of Reactants: Both benzoic acid and hydrogen adsorb onto the surface of the catalyst. The orientation of the adsorbed benzoic acid molecule is crucial for selectivity. For the desired reaction, the aromatic ring must be oriented towards the catalyst surface.[5]

-

Dissociative Adsorption of Hydrogen: Molecular hydrogen (H2) dissociates into atomic hydrogen on the catalyst surface.

-

Stepwise Hydrogenation of the Aromatic Ring: The adsorbed benzoic acid undergoes a series of stepwise additions of atomic hydrogen to the aromatic ring, leading to the formation of cyclohexene and cyclohexadiene intermediates before reaching the fully saturated this compound.

-

Desorption of the Product: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites.

The chemoselectivity of the reaction is a delicate balance. Catalysts that strongly adsorb the carboxylic acid group can promote its reduction to benzyl alcohol.[7] Conversely, catalysts that favor the flat adsorption of the aromatic ring will preferentially yield this compound.[5]

Catalytic Systems: A Comparative Analysis

The choice of catalyst is the most critical factor in determining the success of benzoic acid hydrogenation. Both noble and non-noble metal catalysts have been extensively studied, each with its own set of advantages and disadvantages.

Noble Metal Catalysts

Noble metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are highly active for the hydrogenation of aromatic rings.[3][8]

-

Rhodium (Rh): Often considered the most active catalyst for this transformation, Rh-based catalysts, particularly on a carbon support (Rh/C), can achieve high conversions and 100% selectivity to CHCA under relatively mild conditions.[3]

-

Ruthenium (Ru): Ru-based catalysts are also highly active but can sometimes lead to the hydrogenation of both the aromatic ring and the carboxylic group, resulting in the formation of cyclohexyl methanol.[5][6] The selectivity can be tuned by the choice of support and the addition of promoters. For instance, the addition of tin (Sn) to a Ru/Al2O3 catalyst can completely inhibit the hydrogenation of the aromatic ring and favor the formation of benzyl alcohol.[7]

-

Palladium (Pd): Pd catalysts, especially Pd on carbon (Pd/C), are known for their high selectivity towards CHCA, often achieving 100% selectivity.[5][9] However, their activity can be lower compared to Rh and Ru.[3]

-

Platinum (Pt): Pt-based catalysts, particularly on a titania (TiO2) support, have shown remarkable activity and selectivity for benzoic acid hydrogenation.[10]

Non-Noble Metal Catalysts

While noble metal catalysts are highly effective, their cost can be a significant drawback for industrial applications. Consequently, research has also focused on developing catalysts based on more abundant and less expensive non-noble metals.

-

Nickel (Ni): Nickel-based catalysts, such as Raney Ni and supported Ni catalysts, are viable alternatives.[11] Microwave-activated biochar-supported Ni catalysts have demonstrated high selectivity (100%) for CHCA.[11]

The Role of the Catalyst Support

The catalyst support can significantly influence the activity and selectivity of the hydrogenation reaction. The support can affect the dispersion of the metal nanoparticles, the metal-support interaction, and the adsorption of reactants.[12] Common supports include activated carbon, alumina (Al2O3), titania (TiO2), and silica (SiO2). For instance, the dispersion stability of the support in the reaction solution has been identified as a key factor governing the activity of Ir-based catalysts.[12]

Comparative Performance of Various Catalytic Systems

| Catalyst | Support | Solvent | Temperature (°C) | H2 Pressure (MPa) | Conversion (%) | Selectivity to CHCA (%) | Reference |

| 5% Rh/C | Carbon | scCO2 | 50 | 10 | ~100 | 100 | [3] |

| 5% Ru/C | Carbon | 1,4-dioxane/water (1:1) | 220 | 6.89 | 100 | 86 | [5] |

| 5% Pd/C | Carbon | 1,4-dioxane | 220 | 6.89 | 59.7 | 100 | [9] |

| Pt/TiO2 | Titania | Hexane | 80 | 5 | >99 | >99 | [10] |

| Ni/C (microwave-activated) | Carbon | - | 200 | - | 86.2 | 100 | [11] |

| Ir-based | N-doped carbon | Water | 85 | 0.1 | High | High | [12] |

The Crucial Influence of the Reaction Medium

The solvent plays a multifaceted role in the hydrogenation of benzoic acid, influencing reactant solubility, hydrogen solubility, and the interaction of reactants with the catalyst surface.[5]

-

Aqueous Media: Water is an environmentally benign solvent and its use can promote the hydrogenation of the aromatic ring over the carboxylic group.[5] The polar nature of water can lead to an orientation of the benzoic acid molecule where the hydrophobic aromatic ring is directed towards the catalyst surface, while the hydrophilic carboxylic group faces the solvent.[5]

-

Binary Solvent Systems: Mixtures of solvents, such as 1,4-dioxane and water, have been shown to enhance both conversion and selectivity. A 1:1 mixture of 1,4-dioxane and water with a 5% Ru/C catalyst resulted in 100% conversion and 86% selectivity to CHCA.[5] This binary system can increase hydrogen solubility while reducing the formation of hydrogenolysis byproducts.[5]

-

Supercritical Carbon Dioxide (scCO2): scCO2 is an attractive alternative to traditional organic solvents due to its non-toxic, non-flammable nature and tunable properties. Hydrogenation of benzoic acid in scCO2 has been shown to be highly efficient, allowing for high conversions and selectivities at relatively low temperatures.[3] The presence of CO2 can increase the reaction rate.[3]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the laboratory-scale synthesis of this compound from benzoic acid using a high-pressure batch reactor.

Materials and Equipment

-

Reactant: Benzoic acid (99%+)

-

Catalyst: 5% Rh/C (or other selected catalyst)

-

Solvent: Deionized water, 1,4-dioxane, or scCO2 grade CO2

-

Gases: High-purity hydrogen (H2) and nitrogen (N2)

-

Equipment:

Catalyst Preparation and Activation (if required)

Many commercial catalysts can be used directly. However, if preparing a catalyst in-house (e.g., by impregnation), a reduction step is typically required. For example, a supported metal catalyst can be reduced under a flow of hydrogen at elevated temperatures (e.g., 573 K for 2 hours) prior to use.[3]

Hydrogenation Procedure

-

Reactor Charging: Charge the reactor with a known amount of benzoic acid, the selected solvent, and the catalyst. A typical catalyst loading is in the range of 1-5 mol% relative to the substrate.

-

Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove any air, followed by purging with hydrogen.[3]

-

Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 MPa) and heat it to the target reaction temperature (e.g., 50-220 °C).[3][5]

-

Reaction: Start the mechanical stirring at a high speed (e.g., 1000 rpm) to ensure good mixing and mass transfer.[7] Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir or by taking periodic samples for analysis.[7]

-

Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake or confirmed by analysis), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Product Isolation and Analysis:

-

Open the reactor and recover the reaction mixture.

-

Separate the catalyst by filtration. The catalyst can often be recycled for subsequent runs.

-

Analyze the liquid phase by GC or GC-MS to determine the conversion of benzoic acid and the selectivity to this compound and any byproducts.[9] An internal standard can be used for quantitative analysis.

-

For product purification, the solvent can be removed by rotary evaporation. If necessary, further purification can be achieved by recrystallization or distillation.[13]

-

Process Optimization and Challenges

Optimizing the synthesis of this compound involves a careful interplay of several parameters:

-

Temperature and Pressure: Higher temperatures and pressures generally lead to higher reaction rates, but can also promote side reactions and decrease selectivity.[3] The optimal conditions will depend on the specific catalyst and solvent system used.

-

Catalyst Loading and Recycling: Increasing the catalyst loading can improve the reaction rate, but also adds to the cost. Catalyst recycling is crucial for the economic viability of the process.

-

Substrate Concentration: The concentration of benzoic acid can affect the reaction kinetics. In some cases, a negative reaction order with respect to the benzoic acid concentration has been observed, indicating strong adsorption of the reactant on the catalyst surface.[10]

-

Mass Transfer Limitations: In a three-phase system (solid catalyst, liquid solvent, and gaseous hydrogen), ensuring efficient mass transfer is critical to avoid the reaction being limited by the transport of reactants to the catalyst surface. Vigorous stirring is essential.

A key challenge in this synthesis is the potential for catalyst deactivation. This can occur through poisoning by impurities in the feedstock or through sintering of the metal nanoparticles at high temperatures.

Conclusion

The catalytic hydrogenation of benzoic acid is a robust and widely used method for the synthesis of this compound. Achieving high yields and selectivities requires a thorough understanding of the reaction mechanism and the careful selection of the catalyst, solvent, and reaction conditions. Noble metal catalysts, particularly those based on rhodium and platinum, offer excellent performance. The use of innovative reaction media like binary solvent systems and supercritical CO2 can further enhance the efficiency and sustainability of the process. By following a well-defined experimental protocol and systematically optimizing the reaction parameters, researchers and drug development professionals can effectively produce high-purity this compound for a wide range of applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported catalysts - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE00589A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly effective Ir-based catalysts for benzoic acid hydrogenation: experiment- and theory-guided catalyst rational design - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Formation of Cyclohexanecarboxylic Acid from Cyclohexane

Abstract

The conversion of cyclohexane, a readily available and inexpensive hydrocarbon feedstock, into cyclohexanecarboxylic acid represents a pivotal transformation in synthetic organic chemistry. This guide provides a comprehensive technical overview of the primary mechanistic pathways governing this conversion. It is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important reaction. We will explore classical multi-step synthetic routes, modern direct C-H activation strategies including photocatalytic and electrochemical methods, and free-radical pathways. Each section will dissect the underlying chemical principles, offer field-proven insights into experimental design, and present detailed protocols and comparative data to inform laboratory practice.

Introduction: The Synthetic Challenge and Industrial Relevance

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its structure, featuring a saturated carbocyclic ring appended with a carboxylic acid functional group, imparts unique physicochemical properties to larger molecules. The direct and selective carboxylation of an unactivated C(sp³)–H bond in cyclohexane presents a formidable synthetic challenge due to the high bond dissociation energy and the presence of twelve chemically equivalent secondary C-H bonds.

Historically, the synthesis of this compound from cyclohexane has relied on multi-step sequences involving initial oxidation or halogenation of the cyclohexane ring.[3][4] While effective, these methods often suffer from poor atom economy and the use of stoichiometric, and often hazardous, reagents. Consequently, significant research efforts have been directed towards the development of more direct and sustainable catalytic methodologies. This guide will navigate both the traditional and cutting-edge approaches, providing a holistic view of the synthetic landscape.

Classical Multi-Step Synthetic Pathways

The most established routes to this compound from cyclohexane proceed through oxidized intermediates such as cyclohexanol and cyclohexanone.[3] These methods, while indirect, offer reliable and often high-yielding pathways.

Oxidation-Based Approach

This strategy hinges on the initial oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone, collectively known as KA oil, which is a cornerstone of industrial nylon production.[5] Subsequent oxidation of these intermediates yields the desired carboxylic acid.

Mechanism:

-

Step 1: Partial Oxidation of Cyclohexane. The initial oxidation of cyclohexane is typically a free-radical process initiated by heat or light in the presence of a catalyst and an oxidant, often air or molecular oxygen. This step is notoriously difficult to control and generally results in low conversions to maintain selectivity and avoid over-oxidation to undesirable byproducts.

-

Step 2: Oxidation of Cyclohexanol and Cyclohexanone. The resulting cyclohexanol and cyclohexanone can be further oxidized to this compound using strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).[3]

Experimental Protocol: Two-Step Oxidation Synthesis [3]

Part A: Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Mixture

-

To a stirred solution of cyclohexane in a suitable solvent (e.g., acetic acid), add a catalytic amount of a transition metal salt (e.g., cobalt naphthenate).

-

Heat the mixture to 150-160°C under a pressure of 8-15 atm of air.

-

Maintain the reaction for a specific duration, monitoring the conversion of cyclohexane by gas chromatography (GC). Note: Conversion is typically kept low (~4-10%) to maximize selectivity for cyclohexanol and cyclohexanone.

-

After cooling and depressurization, the reaction mixture is carefully washed with water and sodium carbonate solution to remove the catalyst and acidic byproducts. The organic layer containing cyclohexane, cyclohexanol, and cyclohexanone is then separated.

Part B: Oxidation of Cyclohexanol/Cyclohexanone to this compound

-

The mixture from Part A is dissolved in a suitable solvent such as acetone or dimethyl sulfoxide (DMSO).

-

A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise while maintaining the temperature at room temperature.[3]

-

The reaction is stirred until the characteristic purple color of the permanganate disappears.

-

An acidic workup is performed to protonate the carboxylate and yield this compound.[3]

Halogenation-Grignard Pathway

An alternative classical approach involves the initial functionalization of cyclohexane via free-radical halogenation, followed by the formation of a Grignard reagent and subsequent carboxylation with carbon dioxide.[4]

Mechanism:

-

Step 1: Free-Radical Halogenation. Cyclohexane undergoes free-radical substitution in the presence of a halogen (e.g., Br₂) and UV light to form bromocyclohexane.[4]

-

Step 2: Grignard Reagent Formation. Bromocyclohexane is then treated with magnesium metal in an ethereal solvent (e.g., diethyl ether or THF) to form cyclohexylmagnesium bromide.

-

Step 3: Carboxylation. The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (typically bubbled through the solution or added as dry ice) to form a magnesium carboxylate salt.[4]

-

Step 4: Acidic Workup. Subsequent acidification with a dilute mineral acid protonates the carboxylate to afford this compound.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]

- 3. Show how this compound could be synthesized from cyclohexane.. [askfilo.com]

- 4. youtube.com [youtube.com]

- 5. Photocatalytic Oxidation of Cyclohexane in a Biphasic System Using Rapidly Synthesized Polymeric Carbon Nitride Films [sciltp.com]

An In-depth Technical Guide to the Solubility of Cyclohexanecarboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of cyclohexanecarboxylic acid in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents available quantitative and qualitative data, and offers a detailed, field-proven protocol for experimental solubility determination.

Introduction to this compound: A Physicochemical Profile

This compound (C₆H₁₁COOH) is a saturated monocarboxylic acid that consists of a cyclohexane ring substituted with a carboxyl group.[1][2] At ambient temperature, it exists as a white crystalline solid with a melting point of approximately 29-31°C.[1][2] Its molecular structure, featuring both a non-polar hydrocarbon ring and a polar carboxylic acid group, imparts a dualistic nature that governs its solubility across a spectrum of solvents. This characteristic is of paramount importance in various applications, including pharmaceutical synthesis, the creation of fragrances, and as a precursor for materials like nylon-6.[2] Understanding its solubility is critical for process design, formulation development, and purification strategies.

Core Principles of Solubility: A Theoretical Framework

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility is a nuanced interplay between its hydrophobic cyclohexane ring and its hydrophilic carboxylic acid head.

The carboxylic acid group is capable of forming strong hydrogen bonds, both as a hydrogen bond donor (from the hydroxyl hydrogen) and a hydrogen bond acceptor (at the carbonyl oxygen). This allows for strong interactions with polar and protic solvents.

The cyclohexane ring , being a non-polar hydrocarbon moiety, primarily interacts through weaker van der Waals forces (specifically, London dispersion forces). This part of the molecule favors interactions with non-polar or weakly polar solvents.

Therefore, the overall solubility of this compound in a given organic solvent is determined by the balance of these interactions. Solvents that can effectively interact with both the polar and non-polar portions of the molecule are generally the most effective.

Caption: Intermolecular forces governing this compound solubility.

Solubility Profile of this compound in Organic Solvents

The solubility of this compound is highly dependent on the nature of the organic solvent. Below is a summary of available quantitative and qualitative solubility data. It is important to note that comprehensive, temperature-dependent solubility data for this compound across a wide range of organic solvents is not extensively published in readily accessible literature. The presented data is compiled from various sources and should be used as a guide, with the understanding that experimental verification is often necessary for precise applications.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Reference |

| Water | Polar Protic | 15 | 0.201 g / 100 g | [3] |

| Ethanol | Polar Protic | Room Temp. | Miscible | [1] |

| Acetone | Polar Aprotic | 40 | 18 wt. % | |

| Diethyl Ether | Polar Aprotic | Not Specified | Soluble | [4] |

| Benzene | Non-Polar | Not Specified | Soluble | [4] |

| Chloroform | Polar Aprotic | Not Specified | Soluble | [4] |

| Hexane | Non-Polar | Not Specified | More soluble than in water | [5] |

| Toluene | Non-Polar | Not Specified | Expected to be soluble |

Discussion of Solubility Trends:

-

Polar Protic Solvents (e.g., Ethanol): this compound is expected to be highly soluble, and is reported to be miscible in ethanol.[1] This is due to the ability of ethanol to act as both a hydrogen bond donor and acceptor, readily interacting with the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility is also anticipated in these solvents. While they cannot donate hydrogen bonds, their polar nature (e.g., the carbonyl group in acetone) allows for strong dipole-dipole interactions with the carboxylic acid group. The reported solubility in acetone is significant (18 wt. % at 40°C).

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is generally lower than in polar solvents but higher than in water.[5] The non-polar cyclohexane ring drives the dissolution in these solvents through van der Waals interactions.

-

Chlorinated Solvents (e.g., Dichloromethane): this compound is expected to be soluble in dichloromethane due to a combination of dipole-dipole interactions and the ability of the solvent to interact with the non-polar ring.

Standardized Protocol for Experimental Solubility Determination: The Equilibrium Shake-Flask Method

For obtaining reliable and reproducible thermodynamic solubility data, the shake-flask method is considered the gold standard. This method ensures that an equilibrium between the undissolved solid and the saturated solution is achieved.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined analytically.

Step-by-Step Methodology:

-

Preparation:

-

Ensure the this compound is of high purity.

-

Use high-purity grade solvents.

-

Prepare a series of vials or flasks with stoppers.

-

-

Addition of Components:

-

Add an excess amount of solid this compound to each vial. The excess should be visually apparent throughout the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath. The temperature should be precisely controlled.

-

Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Gas Chromatography (GC) after derivatization (e.g., esterification).

-

Titration with a standardized base if the solvent system allows.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the measurement was made.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Key Factors Influencing this compound Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: In most cases, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic. However, this should be confirmed experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solvent and the dual nature of this compound is key to achieving high solubility.

-

Presence of Water: In some organic solvents, the presence of small amounts of water can increase the solubility of carboxylic acids. This is due to the formation of hydrogen-bonded bridges between the water, the carboxylic acid, and the organic solvent.

-

pH (in aqueous or mixed aqueous-organic systems): While this guide focuses on organic solvents, it's important to note that in the presence of water, the pH will have a dramatic effect. In basic conditions, the carboxylic acid will be deprotonated to the highly water-soluble carboxylate anion.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in scientific and industrial applications. Its unique molecular structure, possessing both polar and non-polar characteristics, results in a varied and complex solubility profile. While quantitative data is not abundantly available in the public domain, a strong theoretical understanding of intermolecular forces allows for rational solvent selection. For precise and reliable data, the standardized shake-flask method is the recommended experimental approach. This guide provides the foundational knowledge and practical methodology for researchers and developers to confidently work with this compound and optimize their processes.

References

The Cyclohexanecarboxylic Acid Moiety: A Linchpin in Medicinal Chemistry—An In-depth Technical Guide to its Core Chemical Transformations

Abstract

The cyclohexanecarboxylic acid scaffold is a privileged structural motif in modern drug discovery, valued for its conformational rigidity and lipophilic character which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] Its carboxylic acid functional group serves as a versatile chemical handle for the synthesis of a diverse array of derivatives, including esters, amides, alcohols, and acyl halides. This technical guide provides an in-depth exploration of the key chemical reactions of the carboxylic acid group on a cyclohexane ring. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of protocols to offer a nuanced understanding of the underlying mechanisms, the rationale behind experimental choices, and the practical applications of these transformations in the synthesis of pharmaceutically relevant compounds.[3][4]

Introduction: The Strategic Importance of the this compound Core

The cyclohexane ring, with its well-defined chair and boat conformations, provides a three-dimensional framework that can orient substituents in precise spatial arrangements. When appended with a carboxylic acid, this scaffold becomes a powerful building block in medicinal chemistry.[1] The carboxylic acid group can engage in crucial hydrogen bonding interactions with biological targets, while the cyclohexane ring can occupy hydrophobic pockets, leading to enhanced binding affinity and selectivity. Furthermore, the metabolic stability of the cyclohexane ring often imparts favorable pharmacokinetic profiles to drug candidates.[3]

This guide will dissect four fundamental transformations of this compound, providing not only the "how" but, more critically, the "why" behind each experimental step. Our focus is on empowering the bench chemist with the knowledge to troubleshoot, optimize, and innovate.

Esterification: The Fischer-Speier Approach to Modulating Polarity and Bioavailability

The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis, often employed to mask the polarity of the acid, improve cell membrane permeability, or develop prodrug strategies. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used, robust, and scalable method.[5][6]

Mechanistic Rationale

The Fischer esterification is an equilibrium process.[7] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to convert one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[8]

To drive the equilibrium towards the product, Le Châtelier's principle is exploited by either using a large excess of the alcohol or by removing water as it is formed, often through the use of a Dean-Stark apparatus.[8]

Experimental Protocol: Synthesis of Ethyl Cyclohexanecarboxylate

This protocol details the esterification of this compound with ethanol.

Materials:

-

This compound

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Toluene (for Dean-Stark, optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq).

-

Add a large excess of absolute ethanol (10-20 eq), which also serves as the solvent.[9]

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.

-

Heat the reaction mixture to reflux for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl cyclohexanecarboxylate.

-

Purify by distillation if necessary.

Causality in Experimental Design

-

Excess Alcohol: Using ethanol as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium towards the ester product.[10]

-

Strong Acid Catalyst: The catalyst is essential to activate the carboxylic acid for nucleophilic attack by the weakly nucleophilic alcohol.

-

Reflux Conditions: The elevated temperature increases the reaction rate, allowing the system to reach equilibrium faster.

-

Aqueous Workup: The sodium bicarbonate wash is crucial to remove the acidic catalyst and any unreacted carboxylic acid, preventing ester hydrolysis during storage.

Amide Bond Formation: The Art of Coupling for Bioactive Scaffolds

The amide bond is a fundamental linkage in countless biologically active molecules, including peptides and many small-molecule drugs. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[11] To overcome this, coupling agents are employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose.[11][12]

Mechanistic Insights with Carbodiimide Coupling Agents

Carbodiimides like DCC and EDC function by converting the carboxylic acid into a highly reactive O-acylisourea intermediate.[12] The reaction is initiated by the protonation of one of the nitrogen atoms of the carbodiimide by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the protonated carbodiimide, forming the O-acylisourea. This intermediate is a potent acylating agent, readily undergoing nucleophilic attack by an amine to form the desired amide and a urea byproduct (dicyclohexylurea in the case of DCC).[13]

Experimental Protocol: Synthesis of N-Benzylcyclohexanecarboxamide

This protocol describes the DCC-mediated coupling of this compound and benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzylamine (1.0 eq) to the solution.

-

In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Rationale for Experimental Choices

-

Anhydrous Conditions: DCC and the O-acylisourea intermediate are sensitive to water, which can hydrolyze them back to the carboxylic acid.

-

0 °C Addition: The reaction is exothermic, and adding the DCC at low temperature helps to control the reaction rate and minimize side reactions.

-

Slight Excess of DCC: A small excess of the coupling agent ensures complete activation of the carboxylic acid.

-

Filtration of DCU: Dicyclohexylurea is poorly soluble in most organic solvents and can be easily removed by filtration.[14]

Reduction to Alcohols: Accessing the Cyclohexylmethanol Core

The reduction of carboxylic acids to primary alcohols is a fundamental transformation that provides access to important synthetic intermediates. Lithium aluminum hydride (LAH) is a powerful and versatile reducing agent capable of this transformation, while borane (BH3) offers a milder and more chemoselective alternative.[15][16]

Mechanistic Pathways of Reduction

Lithium Aluminum Hydride (LAH): The reduction with LAH proceeds in several steps. First, the acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt. This is followed by the coordination of the carboxylate to the aluminum species. A subsequent hydride transfer from the aluminum hydride complex to the carbonyl carbon forms a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is immediately reduced by another equivalent of hydride to an alkoxide, which is then protonated during aqueous workup to yield the primary alcohol.[17][18]

Borane (BH3): Borane reduces carboxylic acids faster than it reacts with many other functional groups, offering excellent chemoselectivity.[19] The reaction is thought to proceed through the formation of a triacyloxyborane intermediate, which is then successively reduced by two more equivalents of borane to the primary alcohol.[16]

Experimental Protocol: LAH Reduction to Cyclohexylmethanol

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

Materials:

-

This compound

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

To a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (nitrogen or argon), add a suspension of LAH (1.5-2.0 eq) in anhydrous THF.

-

Cool the LAH suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the carboxylic acid solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting cyclohexylmethanol by distillation.

Insights into Experimental Design

-

Inert Atmosphere and Anhydrous Conditions: These are critical for safety and to prevent the decomposition of the highly reactive LAH.[15]

-

Slow Addition at 0 °C: The initial reaction between the carboxylic acid and LAH is highly exothermic due to the acid-base reaction and hydrogen gas evolution. Slow addition at low temperature is essential for control.

-

Reflux: Heating is often required to drive the reduction of the intermediate carboxylate salt to completion.

-

Careful Quenching: The quenching procedure must be performed slowly and at low temperature to manage the exothermic reaction of excess LAH with protic reagents.

Conversion to Acyl Chlorides: Activating the Carboxyl Group for Further Transformations

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in the synthesis of esters, amides, and other acyl compounds.[20] Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.[21][22]

The Mechanism of Acyl Chloride Formation

The reaction of a carboxylic acid with thionyl chloride begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the formation of a protonated chlorosulfite intermediate. A subsequent attack by the chloride ion on the carbonyl carbon, with the concomitant elimination of sulfur dioxide and hydrogen chloride, yields the acyl chloride.[23] The gaseous nature of the byproducts (SO2 and HCl) drives the reaction to completion.[22]

Experimental Protocol: Synthesis of Cyclohexanecarbonyl Chloride

Safety Note: Thionyl chloride is corrosive and reacts with moisture to release HCl gas. This reaction should be performed in a well-ventilated fume hood.

Materials:

-

This compound

-

Thionyl chloride (SOCl2)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

-

Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize the HCl gas produced.

-

Add an excess of thionyl chloride (2.0-3.0 eq), which also acts as the solvent.

-

Add one drop of DMF as a catalyst (optional).

-

Heat the reaction mixture to reflux for 1-2 hours. The evolution of gas should be observed.

-

After the gas evolution ceases, the reaction is complete.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the resulting cyclohexanecarbonyl chloride by fractional distillation under reduced pressure.

Rationale Behind the Protocol

-

Excess Thionyl Chloride: Using thionyl chloride as the solvent ensures that the carboxylic acid is completely consumed.

-

Reflux: The reaction requires heating to proceed at a reasonable rate.

-

Gas Trap: A trap containing a base (e.g., sodium hydroxide solution) is necessary to neutralize the corrosive HCl gas that is evolved.

-

Distillation: Distillation is an effective method for both removing the excess reagent and purifying the final product.

Applications in Drug Development

The derivatives of this compound are prevalent in a wide range of pharmaceuticals. For instance, the amide derivatives are being investigated as potent enzyme inhibitors, such as in the development of treatments for obesity.[24] Ester derivatives can be employed as prodrugs to enhance the oral bioavailability of a parent drug. The cyclohexylmethanol core can be a precursor for further functionalization in the synthesis of complex drug molecules.[25] The versatility of the chemical transformations discussed herein provides medicinal chemists with a powerful toolkit to fine-tune the properties of drug candidates and explore new chemical space.[26][27]

Conclusion

The chemical reactions of the carboxylic acid group on a cyclohexane ring are fundamental yet powerful tools in the arsenal of the modern synthetic and medicinal chemist. A thorough understanding of the mechanisms of esterification, amide formation, reduction, and conversion to acyl chlorides, coupled with a clear rationale for the experimental conditions, enables the design and execution of efficient and scalable synthetic routes. The ability to strategically manipulate this versatile scaffold will undoubtedly continue to contribute to the discovery and development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. orgosolver.com [orgosolver.com]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. Amide Synthesis [fishersci.dk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. orgosolver.com [orgosolver.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Khan Academy [khanacademy.org]

- 20. organicchemistrytutor.com [organicchemistrytutor.com]

- 21. youtube.com [youtube.com]

- 22. One moment, please... [chemistrysteps.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. quora.com [quora.com]

- 26. US4348410A - Cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 27. WO2013007712A1 - Method for the preparation of this compound - Google Patents [patents.google.com]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Cyclohexanecarboxylic Acid and Its Derivatives

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexanecarboxylic acid (CHCA) and its derivatives represent a structurally significant class of molecules found at the intersection of primary metabolism, specialized natural product biosynthesis, and industrial chemistry. While often associated with synthetic chemistry as a precursor for polymers and pharmaceuticals, the CHCA scaffold is a recurring motif in nature[1][2]. Its origin is deeply rooted in the shikimate pathway, a metabolic route central to microorganisms and plants[3]. This guide provides a technical overview of the natural distribution of CHCA, elucidates its primary biosynthetic pathway, details robust analytical methodologies for its isolation and characterization, and discusses the biological significance of its naturally occurring derivatives.

Section 1: The Widespread Natural Distribution of CHCA

The presence of the this compound moiety is documented across diverse biological and geological sources, from microbial secondary metabolites to complex mixtures in crude oil.

Microbial Origins

Microorganisms are a primary source of CHCA and its derivatives. The core structure has been identified in bacteria such as Alicyclobacillus acidocaldarius and Streptomyces collinus[3][4]. In the genus Streptomyces, the CHCA core is a building block for complex polyketide antibiotics, highlighting its role in specialized metabolism[3].